N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyano group attached to a cyclohexyl ring, a fluorine atom at the 6th position, and a carboxamide group at the 2nd position of the indole ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another approach involves the use of multicomponent reactions, such as the Ugi four-component reaction, which allows for the efficient formation of complex organic molecules in a single synthetic transformation .
Chemical Reactions Analysis
N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Scientific Research Applications
N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential as a bioactive molecule with applications in drug discovery and development. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, this compound has industrial applications in the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the indole ring play crucial roles in its bioactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as 1-cyanocyclohexaneacetic acid and 4-cyanopentanoic acid. These compounds share structural similarities, such as the presence of a cyano group and a cyclohexyl or pentanoic acid moiety. this compound is unique due to the presence of the indole ring and the fluorine atom, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-11-7-12(18)8-14-13(11)9-15(20-14)16(22)21-17(10-19)5-3-2-4-6-17/h7-9,20H,2-6H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMPKXRRQBINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)NC3(CCCCC3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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